molecular formula C8H11NO3S B12362418 2-(2-Hydroxyphenyl)ethanesulfonamide

2-(2-Hydroxyphenyl)ethanesulfonamide

Cat. No.: B12362418
M. Wt: 201.25 g/mol
InChI Key: HDXZJWZDGGOANW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)ethanesulfonamide is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a hydroxyphenyl group attached to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)ethanesulfonamide typically involves the reaction of 2-hydroxybenzaldehyde with ethanesulfonamide under specific conditions. One common method is the condensation reaction, where 2-hydroxybenzaldehyde is reacted with ethanesulfonamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 2-(2-oxo-phenyl)ethanesulfonamide.

    Reduction: Formation of 2-(2-aminophenyl)ethanesulfonamide.

    Substitution: Formation of 2-(2-alkoxyphenyl)ethanesulfonamide or 2-(2-acetoxyphenyl)ethanesulfonamide.

Scientific Research Applications

2-(2-Hydroxyphenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and applications in materials science.

    2-(2-Hydroxyphenyl)benzimidazole: Used as a fluorescent probe and in the development of molecular switches.

    2-(2-Hydroxyphenyl)oxazole: Investigated for its electroluminescent properties and potential use in organic light-emitting devices.

Uniqueness

2-(2-Hydroxyphenyl)ethanesulfonamide is unique due to its combination of a hydroxyphenyl group and an ethanesulfonamide moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(2-hydroxyphenyl)ethanesulfonamide

InChI

InChI=1S/C8H11NO3S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2,(H2,9,11,12)

InChI Key

HDXZJWZDGGOANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)N)O

Origin of Product

United States

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